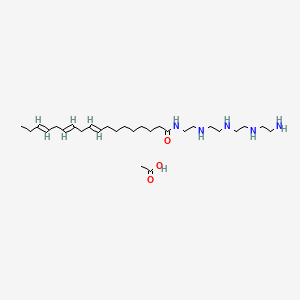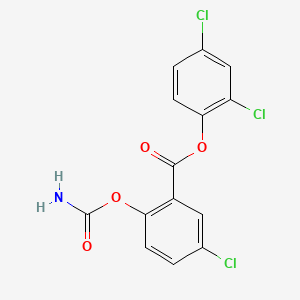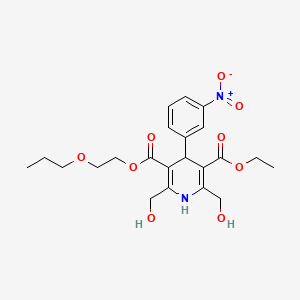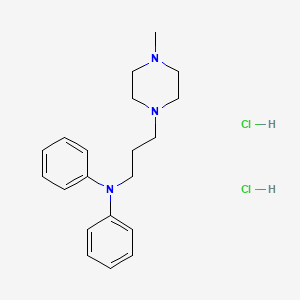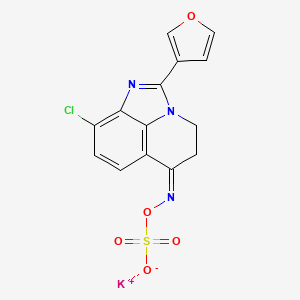![molecular formula C44H70N2O6 B12716685 (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] CAS No. 76891-00-4](/img/structure/B12716685.png)
(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] is a complex organic compound with the molecular formula C44H70N2O6 and a molecular weight of 723. It is known for its unique structure, which includes a piperazine ring and two diethylene bridges connected to hydroxyphenyl propionate groups. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] typically involves the reaction of 2,5-dimethylpiperazine with diethylene glycol and 3,5-di-tert-butyl-4-hydroxyphenyl propionic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. Industrial production also emphasizes safety and environmental considerations, employing measures to minimize waste and emissions.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a stabilizer and antioxidant in polymer formulations. Its ability to prevent degradation makes it valuable in the production of plastics and rubbers.
Biology
In biological research, it is employed as a reagent in the study of enzyme mechanisms and protein interactions. Its unique structure allows it to interact with various biological molecules, providing insights into their functions.
Medicine
In medicine, (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] is investigated for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways.
Industry
Industrially, this compound is used in the manufacture of high-performance materials, such as coatings, adhesives, and sealants. Its stability and reactivity make it suitable for applications requiring long-term durability.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] involves its interaction with free radicals and reactive oxygen species. The hydroxyphenyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is crucial in various applications, from polymer stabilization to potential therapeutic uses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionate]
- (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionate]
Uniqueness
Compared to similar compounds, (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] stands out due to its unique combination of stability, reactivity, and antioxidant properties. Its structure allows for versatile applications across various fields, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
76891-00-4 |
|---|---|
Formule moléculaire |
C44H70N2O6 |
Poids moléculaire |
723.0 g/mol |
Nom IUPAC |
2-[4-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethyl]-2,5-dimethylpiperazin-1-yl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C44H70N2O6/c1-29-27-46(20-22-52-38(48)18-16-32-25-35(43(9,10)11)40(50)36(26-32)44(12,13)14)30(2)28-45(29)19-21-51-37(47)17-15-31-23-33(41(3,4)5)39(49)34(24-31)42(6,7)8/h23-26,29-30,49-50H,15-22,27-28H2,1-14H3 |
Clé InChI |
YLNFAKIIRVXDDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(CN1CCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CCOC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


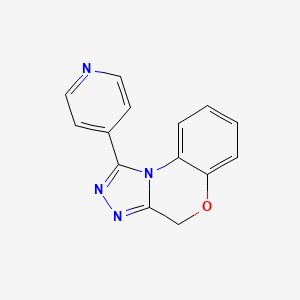
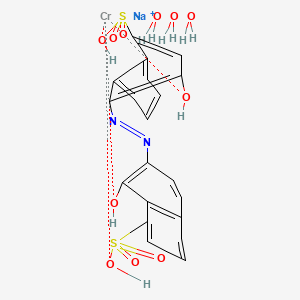
![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)


